Comparative Zinc-Binding Mode: Monodentate vs. Bidentate Chelation of Catalytic Zinc in MMP-8
While this compound's N-hydroxyamide moiety is predicted to coordinate zinc in a bidentate fashion typical of hydroxamates, crystallographic studies on structurally related N-hydroxyureas demonstrate that such ZBGs can adopt a monodentate binding mode with high out-of-plane distortion, contrasting with the bidentate chelation of succinylhydroxamates. This binding divergence translates into a 4–5 order-of-magnitude reduction in inhibitory potency for N-hydroxyurea-based inhibitors compared to their isosteric hydroxamate counterparts, a structural trend directly relevant to the zinc-binding behavior of 2-amino-N-hydroxy-2-phenylacetamide [1][2].
| Evidence Dimension | Zinc-binding mode and resulting MMP inhibitory potency |
|---|---|
| Target Compound Data | Monodentate binding with out-of-plane distortion (predicted based on structural class); potency expected to be 10^4–10^5-fold weaker than isosteric hydroxamates |
| Comparator Or Baseline | (R)-succinylhydroxamate analogue: bidentate zinc chelation; IC50 values: sub-nM to nM range against MMP-1, -2, -3, -7, -8, -9 |
| Quantified Difference | 4–5 orders of magnitude (10,000–100,000-fold) reduction in potency for N-hydroxyurea/hydroxamic acid class relative to optimized hydroxamates |
| Conditions | In vitro enzyme inhibition assays; X-ray crystallography of N-hydroxyurea inhibitor bound to MMP-8 catalytic domain |
Why This Matters
Researchers must anticipate that 2-amino-N-hydroxy-2-phenylacetamide will exhibit dramatically weaker metalloenzyme inhibition than marketed hydroxamate drugs; its value lies not in potency but as a structurally defined, derivatizable ZBG scaffold for SAR exploration.
- [1] Campestre, C., Agamennone, M., Tortorella, P., Preziuso, S., Biasone, A., Gavuzzo, E., Pochetti, G., Mazza, F., Hiller, O., Tschesche, H., Consalvi, V., & Gallina, C. (2006). N-Hydroxyurea as zinc binding group in matrix metalloproteinase inhibition: Mode of binding in a complex with MMP-8. Bioorganic & Medicinal Chemistry Letters, 16(1), 20–24. View Source
- [2] Campestre, C., et al. (2008). Peptidyl 3-substituted 1-hydroxyureas as isosteric analogues of succinylhydroxamate MMP inhibitors. European Journal of Medicinal Chemistry, 43(5), 1008–1014. View Source
